molecular formula C18H18N2O2 B3052571 1,4-Dibenzylpiperazine-2,5-dione CAS No. 42492-87-5

1,4-Dibenzylpiperazine-2,5-dione

Cat. No.: B3052571
CAS No.: 42492-87-5
M. Wt: 294.3 g/mol
InChI Key: IQRPFFBYORNALN-UHFFFAOYSA-N
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Description

1,4-Dibenzylpiperazine-2,5-dione: is an organic compound with the molecular formula C₁₈H₁₈N₂O₂ It is a derivative of piperazine-2,5-dione, characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Dibenzylpiperazine-2,5-dione can be synthesized through the condensation of glycine anhydride with benzyl bromide in the presence of sodium hydride as a base. The reaction is typically carried out in N,N-dimethylformamide at room temperature for about 30 minutes, followed by the addition of benzyl bromide and further stirring for 5 hours .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar condensation reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

1,4-Dibenzylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketopiperazine derivatives.

    Reduction: Reduction reactions can yield piperazine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Diketopiperazine derivatives.

    Reduction: Substituted piperazine derivatives.

    Substitution: Functionalized piperazine derivatives with various substituents.

Scientific Research Applications

1,4-Dibenzylpiperazine-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

  • 1,4-Diacetylpiperazine-2,5-dione
  • 1,4-Diarylpiperazine-2,5-dione
  • 3,6-Dibenzylpiperazine-2,5-dione

Comparison:

1,4-Dibenzylpiperazine-2,5-dione is unique due to the presence of benzyl groups, which influence its chemical reactivity and biological activity. Compared to 1,4-diacetylpiperazine-2,5-dione, it has different substituents that can affect its solubility and interaction with biological targets. The presence of benzyl groups also distinguishes it from 1,4-diarylpiperazine-2,5-dione, which has aryl groups instead.

Properties

IUPAC Name

1,4-dibenzylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-14-20(12-16-9-5-2-6-10-16)18(22)13-19(17)11-15-7-3-1-4-8-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRPFFBYORNALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350536
Record name 1,4-dibenzyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42492-87-5
Record name 1,4-dibenzyl-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIBENZYL-2,5-PIPERAZINEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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